molecular formula C11H13IO4 B6302974 2-Iodo-4,5-dimethoxy-benzoic acid ethyl ester, 97% CAS No. 1093973-19-3

2-Iodo-4,5-dimethoxy-benzoic acid ethyl ester, 97%

Cat. No. B6302974
CAS RN: 1093973-19-3
M. Wt: 336.12 g/mol
InChI Key: LXYAPJKUPQETKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-4,5-dimethoxy-benzoic acid ethyl ester is a chemical compound. It’s likely to be a derivative of benzoic acid, which is a simple aromatic carboxylic acid . The “2-Iodo” indicates the presence of an iodine atom on the second carbon of the aromatic ring, and “4,5-dimethoxy” suggests the presence of two methoxy (-OCH3) groups on the fourth and fifth carbons .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (due to the “benzoic acid” part of the name) with an iodine atom, two methoxy groups, and a carboxylic acid ethyl ester group attached .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, benzoic acid derivatives can undergo reactions typical of aromatic carboxylic acids, such as esterification, reduction, and reactions with bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid ethyl ester group could influence its solubility in different solvents .

Scientific Research Applications

2-I-4,5-DMEBE has been used in a variety of scientific research applications, including studies of enzyme kinetics, protein-protein interactions, and cell signaling. It has also been used to study the effects of oxidative stress and to investigate the mechanisms of drug action.

Mechanism of Action

2-I-4,5-DMEBE acts as a substrate for enzymes, such as cytochrome P450 and peroxidases, and can modulate the activity of these enzymes. It can also interact with proteins, such as transcription factors, to regulate gene expression and cell signaling pathways.
Biochemical and Physiological Effects
2-I-4,5-DMEBE has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to modulate the activity of enzymes involved in drug metabolism, and to affect the expression of genes involved in cell cycle regulation and apoptosis. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

2-I-4,5-DMEBE has several advantages for laboratory experiments, including its low cost and wide availability. Additionally, it is relatively stable and can be easily stored at room temperature. However, it is not soluble in water, which can limit its use in experiments.

Future Directions

Future research on 2-I-4,5-DMEBE will likely focus on its potential applications in drug discovery and development. Additionally, further studies of its biochemical and physiological effects, as well as its mechanism of action, could lead to new insights into the regulation of enzyme activity, gene expression, and cell signaling pathways. Finally, research into the potential toxicological effects of 2-I-4,5-DMEBE could help to inform its use in laboratory experiments.

Synthesis Methods

2-I-4,5-DMEBE can be synthesized by reacting 4,5-dimethoxybenzoic acid with ethyl iodide in the presence of a catalyst, such as sodium or potassium iodide. The reaction is typically conducted under anhydrous conditions and at temperatures between 0 and 30°C. The product is then isolated by column chromatography and recrystallization.

Safety and Hazards

As with any chemical compound, handling “2-Iodo-4,5-dimethoxy-benzoic acid ethyl ester, 97%” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

ethyl 2-iodo-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO4/c1-4-16-11(13)7-5-9(14-2)10(15-3)6-8(7)12/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYAPJKUPQETKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1I)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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